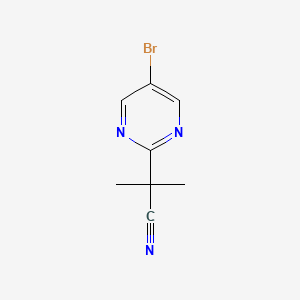

2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile

Description

Properties

IUPAC Name |

2-(5-bromopyrimidin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrN3/c1-8(2,5-10)7-11-3-6(9)4-12-7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHHLOVPCCHVFKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=C(C=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of 5-Bromo-2-hydroxypyrimidine

5-Bromo-2-hydroxypyrimidine undergoes chlorination using phosphorus oxychloride (POCl₃) in the presence of a phase-transfer catalyst. A representative procedure involves:

-

Dissolving 5-bromo-2-hydroxypyrimidine (14 g) in DMF (280 mL) with cetyltrimethylammonium chloride (5.12 g) as a catalyst.

-

Adding lithium hydroxide monohydrate (2.8 g) and HCl (35 mL) at 40°C for 12 hours.

-

Isolating the product via extraction and purification, achieving a yield of 91%.

This method leverages the catalytic activity of quaternary ammonium salts to enhance reaction efficiency.

Alternative Chlorination with N,N-Dimethylaniline

A modified approach substitutes cetyltrimethylammonium chloride with N,N-dimethylaniline in POCl₃. The reaction proceeds at reflux (110°C) for 6 hours, yielding 5-bromo-2-chloropyrimidine with comparable efficiency.

Nucleophilic Substitution at the 2-Position

The chlorine atom in 5-bromo-2-chloropyrimidine is displaced by nucleophiles to introduce the 2-methylpropanenitrile group. Below are validated strategies:

Malonate-Based Alkylation

A two-step process involving tert-butyl methyl malonate as the nucleophile:

-

Deprotonation : Sodium hydride (60% in mineral oil, 310 mg) deprotonates tert-butyl methyl malonate (1.05 mL) in DMF at 0°C under N₂.

-

Substitution : 5-Bromo-2-chloropyrimidine (1.0 g) is added, and the mixture is stirred at 50°C for 3 hours. Acidic workup (pH = 3) followed by extraction yields 1-tert-butyl 3-methyl 2-(5-bromopyrimidin-2-yl)malonate.

-

Decarboxylation : Hydrolysis and decarboxylation under acidic conditions convert the malonate to 2-methylpropanenitrile.

This method avoids isolation of intermediates, streamlining the synthesis.

Comparative Analysis of Reaction Conditions

The table below summarizes key parameters for nucleophilic substitution reactions:

Key Observations :

-

Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity.

-

Elevated temperatures (50–85°C) accelerate substitution but may promote side reactions.

-

Steric hindrance from the 2-methylpropanenitrile group necessitates optimized stoichiometry.

Purification and Characterization

Chromatographic Purification

Crude products are typically purified via silica gel column chromatography using gradients of ethyl acetate in hexane (e.g., 10–30% ethyl acetate). For example, 3-(1-(5-bromopyrimidin-2-yl)piperidin-4-yl)propan-1-ol is isolated with 82% purity using this method.

Spectroscopic Validation

-

NMR : Aromatic protons in the pyrimidine ring resonate at δ 8.24 ppm (s, 2H). The methyl groups in 2-methylpropanenitrile appear as singlets near δ 1.2–1.5 ppm.

-

Mass Spectrometry : ESI-MS of related compounds shows [M+H]+ peaks at m/z 300–350.

Challenges and Optimization Strategies

Steric Hindrance

The bulky 2-methylpropanenitrile group slows substitution kinetics. Mitigation strategies include:

-

Using excess nucleophile (1.5–2.0 equiv).

-

Prolonging reaction times (up to 24 hours).

Competing Side Reactions

Hydrolysis of the nitrile group under basic conditions is a concern. Anhydrous solvents and inert atmospheres (N₂ or Ar) are critical to suppress degradation.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation may produce a pyrimidine oxide.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

- Anticancer Activity : Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile have shown efficacy in inhibiting tumor growth by interfering with cellular signaling pathways involved in cancer progression .

- Antimicrobial Properties : The brominated pyrimidine structure is known to enhance biological activity against various pathogens. Studies have demonstrated that similar compounds possess antimicrobial properties, which could be leveraged in developing new antibiotics .

Agrochemicals

The compound's ability to inhibit specific enzymes has made it a subject of interest in the development of herbicides and pesticides.

- Herbicidal Activity : Research has shown that pyrimidine derivatives can act as potent herbicides by targeting the biosynthetic pathways of plants. The introduction of the bromine atom is believed to increase the herbicidal potency compared to non-brominated analogs .

Material Science

The compound's unique chemical structure allows for its use in the synthesis of novel materials.

- Polymer Chemistry : 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile can be utilized as a monomer in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in creating advanced composites for aerospace and automotive industries .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines using brominated pyrimidine derivatives. |

| Study B | Antimicrobial Properties | Showed efficacy against Gram-positive and Gram-negative bacteria, suggesting potential for new antibiotic formulations. |

| Study C | Herbicidal Activity | Confirmed that brominated pyrimidines effectively inhibit weed growth in controlled agricultural studies, outperforming traditional herbicides. |

| Study D | Polymer Synthesis | Successfully synthesized high-performance polymers exhibiting improved mechanical strength when incorporating the compound as a monomer. |

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and nitrile group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function by forming stable complexes with the target molecules, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2-(5-Bromopyrimidin-2-yl)-2-methylpropanenitrile

- Molecular Formula : C₈H₈BrN₃

- Molecular Weight : 226.07 g/mol

- CAS No.: Not explicitly provided, but related identifiers include PubChem CID 118141812 and MDL MFCD31978052 .

- Structure : Features a pyrimidine ring substituted with a bromine atom at position 5 and a 2-methylpropanenitrile group at position 2.

Physical Properties :

Comparison with Structurally Similar Compounds

Procyazine

- IUPAC Name: 2-((4-Chloro-6-(cyclopropylamino)-1,3,5-triazin-2-yl)amino)-2-methylpropanenitrile

- Molecular Formula : C₁₀H₁₃ClN₆

- Molecular Weight : 261.72 g/mol

- Key Features: Triazine core (vs. pyrimidine in the target compound). Chlorine and cyclopropylamino substituents. Similar 2-methylpropanenitrile group.

- Applications : Herbicide, registered under ANSI tolerances .

Comparison :

Property Target Compound Procyazine Core Structure Pyrimidine Triazine Halogen Substituent Bromine (C5) Chlorine (C4) Functional Group Nitrile Nitrile Application Research Intermediate Herbicide

2-(5-Bromo-2-pyrimidinyl)-2-methylpropanal

- Molecular Formula: C₁₃H₁₇Cl₂N₃O₂ (discrepancy noted; name suggests bromine, but formula includes Cl₂) .

- Molecular Weight : 318.2 g/mol

- Key Features :

- Aldehyde group replaces nitrile.

- Retains bromopyrimidine core.

- Applications : Likely intermediate in organic synthesis (e.g., for pharmaceuticals like Macitentan, as in ) .

Ethyl 2-(5-Bromopyrimidin-2-yl)acetate

5-Bromopyrimidine-2-carbonitrile

- CAS No.: 38275-57-9

- Molecular Formula : C₅H₂BrN₃

- Molecular Weight : 184.0 g/mol

- Simpler structure with higher similarity score (0.89) to the target compound .

- Applications : Intermediate in heterocyclic chemistry.

Biological Activity

2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C₇H₈BrN₃

- Molecular Weight : 216.06 g/mol

- Structure : The compound features a bromine atom attached to a pyrimidine ring, which is known to influence its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile exhibit significant antimicrobial activity. For instance, derivatives of pyrimidines have been found to inhibit the growth of various bacterial strains, suggesting that the presence of the bromine atom may enhance this effect by increasing lipophilicity and facilitating membrane penetration .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Antioxidants are crucial for neutralizing free radicals, thereby preventing cellular damage. Studies on related pyrimidine compounds indicate that they can scavenge free radicals effectively, which may be attributed to their ability to donate electrons .

The proposed mechanism for the biological activity of 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile involves:

- Interaction with Biological Targets : The bromine atom may enhance binding affinity to specific enzymes or receptors.

- Induction of Oxidative Stress : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile, and what key reaction parameters influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). For example, reacting 5-bromo-2-pyrimidinyl halides with nitrile-containing nucleophiles under Pd(PPh₃)₄ catalysis (2-5 mol%) in polar solvents (DMF or THF) at 80-120°C yields the target compound. Key parameters include:

- Base selection : K₂CO₃ or Cs₂CO₃ to deprotonate intermediates.

- Stoichiometry : Excess pyrimidine halide (1.2-1.5 eq) minimizes side reactions.

- Reaction time : 12-24 hours for >80% conversion.

Evidence from Macitentan synthesis highlights the use of ethoxy-linked pyrimidine intermediates in multi-step protocols . Analogous nitrile-containing bromoarenes (e.g., 2-(2-bromophenyl)-2-methylpropanenitrile) are synthesized similarly, with yields optimized via inert atmosphere conditions .

Q. Which spectroscopic techniques are most effective for characterizing 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile, and what spectral markers should researchers prioritize?

- Methodological Answer :

- HRMS : Exact mass 224.097 Da (C₉H₈BrN₃) confirms molecular identity .

- ¹H NMR (CDCl₃): Pyrimidine protons at δ 8.6-8.9 ppm (doublet, J = 5.0 Hz), methyl groups at δ 1.55 ppm (singlet).

- IR : Strong nitrile stretch at 2240 cm⁻¹ .

- HPLC : C18 column with acetonitrile/water (70:30) detects impurities (e.g., de-brominated byproducts at ~3.2 minutes retention time) .

Q. What storage conditions are recommended to maintain the stability of 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile, and how does moisture affect its integrity?

- Methodological Answer : Store at 2-8°C in amber glass vials under argon to prevent hydrolysis of the nitrile group. Moisture induces degradation via nucleophilic attack, forming carboxamide derivatives. Stability studies on analogous bromopyridines show <5% degradation over 12 months under desiccated conditions .

Advanced Research Questions

Q. How does the bromine substituent in 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile influence its reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer : The 5-bromo group activates the pyrimidine ring for cross-coupling (e.g., Suzuki reactions) but adjacent electron-withdrawing nitrile groups reduce oxidative addition efficiency. Optimize using:

Q. What strategies can resolve contradictory data regarding the regioselectivity of nucleophilic attacks on 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile?

- Methodological Answer : Contradictions arise from solvent polarity and nucleophile strength. DFT calculations predict preferential attack at the pyrimidine 4-position due to nitrile-induced electron deficiency. Validate experimentally via:

Q. How can researchers differentiate between isomeric byproducts formed during the synthesis of 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile?

- Methodological Answer : Use 2D NMR (HSQC, NOESY) to distinguish isomers. For example:

Q. What computational approaches predict the metabolic pathways of 2-(5-Bromo-2-pyrimidinyl)-2-methylpropanenitrile in biochemical assays?

- Methodological Answer : QSAR models and docking simulations (e.g., AutoDock Vina) predict CYP3A4-mediated hydroxylation at the methylpropanenitrile chain. Validate via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.